1-Fluoro-4-(pent-1-en-1-yl)benzene
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Overview
Description
1-Fluoro-4-(pent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a pent-1-en-1-yl group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(pent-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-fluoro-4-iodobenzene with pent-1-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-1-en-1-yl group to a single bond, forming 1-fluoro-4-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-fluoro-4-(pentyl)benzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-4-(pent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(pent-1-en-1-yl)benzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pent-1-en-1-yl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparison with Similar Compounds
- 1-Fluoro-4-(pent-4-yn-1-yl)benzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene
Comparison: 1-Fluoro-4-(pent-1-en-1-yl)benzene is unique due to the presence of both a fluorine atom and a pent-1-en-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Properties
CAS No. |
592527-97-4 |
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Molecular Formula |
C11H13F |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
1-fluoro-4-pent-1-enylbenzene |
InChI |
InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h4-9H,2-3H2,1H3 |
InChI Key |
SXIJROBMTJLKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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